N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a bicyclic core structure substituted with a cyclopentyl group, a 2-methoxyethyl chain, and a sulfanyl-linked 3-nitrophenylmethyl moiety. Its molecular formula is C₂₅H₂₆N₄O₅S, with a molecular weight of 502.57 g/mol. The compound’s structural complexity arises from the integration of electron-withdrawing (nitro group) and electron-donating (methoxy group) substituents, which influence its physicochemical and pharmacological properties .
Properties
IUPAC Name |
N-cyclopentyl-3-(2-methoxyethyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-33-12-11-27-23(30)20-10-9-17(22(29)25-18-6-2-3-7-18)14-21(20)26-24(27)34-15-16-5-4-8-19(13-16)28(31)32/h4-5,8-10,13-14,18H,2-3,6-7,11-12,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYHGSPONGLQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials might include cyclopentylamine, 2-methoxyethylamine, and 3-nitrobenzyl chloride. The synthesis could involve:
Formation of the quinazoline core: This might be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the sulfanyl group: This could be done via a nucleophilic substitution reaction with 3-nitrobenzyl chloride.
Attachment of the carboxamide group: This might involve an amidation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, or infections.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The quinazoline scaffold is a privileged structure in drug discovery due to its versatility in accommodating diverse substituents. Below is a comparative analysis of the target compound with structurally related derivatives:
Table 1: Structural Comparison of Quinazoline Derivatives
Key Observations:
In contrast, the 4-methylphenyl-2-oxoethyl group in ’s compound may favor hydrogen bonding due to its ketone functionality . Methoxyethyl chains in both the target and ’s compound improve solubility, critical for bioavailability .
Synthetic Flexibility :
- Diazonium coupling methods () are commonly employed for introducing aryl hydrazine substituents in quinazolines, but the target compound’s synthesis likely involves thioether linkage formation, as seen in ’s protocol .
Pharmacological and Physicochemical Properties
Table 2: Comparative Bioactivity and Physicochemical Data
Notes:
- Bioactivity Clustering : highlights that compounds with similar structural motifs (e.g., nitro, sulfamoyl) cluster into groups with related modes of action, such as kinase or cyclooxygenase inhibition .
- Lumping Strategy : As per , quinazolines with analogous substituents (e.g., nitro vs. methoxy) may undergo similar metabolic pathways, justifying comparative pharmacokinetic studies .
Biological Activity
N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A quinazoline core which is essential for its biological activity.
- Substituents including a cyclopentyl group , a methoxyethyl group , and a nitrophenylmethyl thio moiety that enhance its pharmacological profile.
Cytotoxicity
Research has shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound was evaluated against several cancer cell lines, including:
The compound demonstrated the highest potency against the PC-3 cell line, indicating its potential as an anticancer agent.
Antibacterial Activity
The antibacterial properties of quinazolines have been well-documented. In vitro studies showed that this compound exhibits activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are summarized below:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound could be developed into an effective antibacterial agent.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. Studies indicate that it may act as an inhibitor of phospholipase A2 and protease enzymes, which are crucial for inflammatory responses and cancer cell proliferation .
Case Studies
- Cytotoxicity in Cancer Models : A study involving a series of quinazolinone-thiazole hybrids demonstrated that compounds similar to N-cyclopentyl derivative showed significant cytotoxicity in vitro against MCF-7 and HT-29 cells. The mechanism was linked to apoptosis induction via caspase activation .
- Anti-inflammatory Effects : In a rat model of ulcerative colitis, compounds with similar structural motifs exhibited protective effects comparable to dexamethasone, suggesting potential use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
